

Technical Support Center: Bradford Protein Assay & Sodium Lauryl Sulfate (SLS) Interference

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Lauryl Sulfate

Cat. No.: B1681900

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of **Sodium Lauryl Sulfate (SLS)**, also known as Sodium Dodecyl Sulfate (SDS), with the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: Why is my Bradford assay giving inaccurate readings for samples containing SLS?

A1: **Sodium Lauryl Sulfate (SLS)** interferes with the Bradford assay through two primary mechanisms. Firstly, SLS can bind to proteins, which may block the Coomassie Brilliant Blue G-250 dye from binding to the protein, leading to an underestimation of the protein concentration.^[1] Secondly, SLS micelles can interact with the free dye, causing a shift in the dye's equilibrium towards its blue form, even in the absence of protein. This results in a higher background absorbance at 595 nm and an overestimation of the protein concentration.^[1]

Q2: What is the maximum concentration of SLS that is tolerated in a standard Bradford assay?

A2: The tolerance of the Bradford assay to SLS is quite low. Even a final concentration of 0.004% (w/v) SLS has been shown to lower the sensitivity of the assay by an average of 75%.^[2] For accurate results, it is highly recommended to either remove SLS from the sample or use a modified assay protocol.

Q3: Can I simply dilute my sample to reduce the SLS concentration?

A3: While dilution can lower the SLS concentration, it may also dilute your protein to a level that is below the detection limit of the Bradford assay. This approach is only feasible if your initial protein concentration is very high. It is crucial to ensure the final SLS concentration in the assay is below the inhibitory threshold.

Q4: Are there alternative protein assays that are more compatible with SLS?

A4: Yes, other protein assays, such as the Bicinchoninic Acid (BCA) assay, are generally more tolerant to detergents like SLS, although they can still be subject to interference at higher concentrations. However, if you must use the Bradford assay, there are several methods to overcome SLS interference.

Troubleshooting Guide

This guide addresses common issues encountered when performing the Bradford assay on samples containing SLS.

Problem	Potential Cause	Solution
High background reading in blank	SLS in the buffer is interacting with the Coomassie dye.	Prepare a blank that contains the same concentration of SLS as your samples to subtract the background absorbance. For more accurate results, consider removing the SLS from your samples.
Non-linear standard curve	SLS is interfering with the dye-protein interaction across the range of your standards.	Prepare your protein standards in the same buffer (including the same SLS concentration) as your unknown samples. This can help to normalize the interference, but it may reduce the overall sensitivity.
Inconsistent or non-reproducible results	Variable SLS concentrations between samples or incomplete removal of SLS.	Ensure consistent sample preparation and thorough implementation of an SLS removal protocol.
Protein concentration appears much lower than expected	SLS is preventing the Coomassie dye from binding to the protein.	Utilize a protein precipitation method to remove the SLS before performing the assay.
Protein concentration appears much higher than expected	SLS is causing a color change in the dye, independent of protein concentration.	Dilute the sample to reduce the SLS concentration or, preferably, remove the SLS from the sample.

Quantitative Data Summary

The following tables summarize the quantitative effects of SLS on the Bradford assay and the efficiency of various removal methods.

Table 1: Effect of SLS Concentration on Bradford Assay Absorbance

SLS Concentration in Sample	Observed Effect on Absorbance (at 595 nm)	Reference
0.05%	Decreased absorbance compared to the standard curve.	[3]
0.1%	Decreased absorbance compared to the standard curve.	[3]
0.5%	Decreased absorbance compared to the standard curve.	[3]
1.0%	Decreased absorbance compared to the standard curve.	[3]
0.004% (final concentration)	Lowered sensitivity by an average of 75%.	[2]

Table 2: Protein Recovery after SDS Removal using a Commercial Precipitation Kit

Initial SDS Concentration	% Protein Recovery (Bovine Serum Albumin)	% Protein Recovery (Cytochrome C)	% Protein Recovery (Soybean Trypsin Inhibitor)	% Protein Recovery (Ovalbumin)	% Protein Recovery (Ribonuclease A)	% Protein Recovery (Myoglobin)	% Protein Recovery (Human IgG)
1%	100	100	100	93.8	100	97.9	76.2
0.5%	98.4	100	98.8	98.1	100	100	88.7
0.25%	98.0	100	98.5	99.6	100	100	92.7
0.125%	97.5	100	99.0	99.8	100	100	100

Data adapted from Thermo Scientific SDS-Out™ Precipitation Kit product information. Protein recovery was evaluated by measuring absorbance at

280nm.

[4]

Experimental Protocols

Here are detailed methodologies for common techniques to remove SLS from protein samples prior to the Bradford assay.

Protocol 1: Acetone Precipitation

This method is effective for concentrating protein samples and removing detergents.

Materials:

- Protein sample containing SLS
- Cold acetone (-20°C)
- Microcentrifuge
- Microcentrifuge tubes
- Bradford assay compatible buffer for resuspension

Procedure:

- Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
- Add four volumes of cold acetone (400 µL) to the protein sample.
- Vortex briefly to mix.
- Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, a longer incubation time or overnight incubation may improve recovery.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully decant and discard the supernatant, which contains the SLS.

- Air-dry the protein pellet for 5-10 minutes to remove any residual acetone. Do not over-dry the pellet, as it may be difficult to resuspend.
- Resuspend the protein pellet in a known volume of a Bradford assay compatible buffer.
- Proceed with the Bradford protein assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is a robust method for protein precipitation, but it can cause protein denaturation.

Materials:

- Protein sample containing SLS
- Trichloroacetic acid (TCA), 100% (w/v) stock solution
- Cold acetone (-20°C)
- Microcentrifuge
- Microcentrifuge tubes
- Bradford assay compatible buffer for resuspension (containing a buffering agent to neutralize the acid)

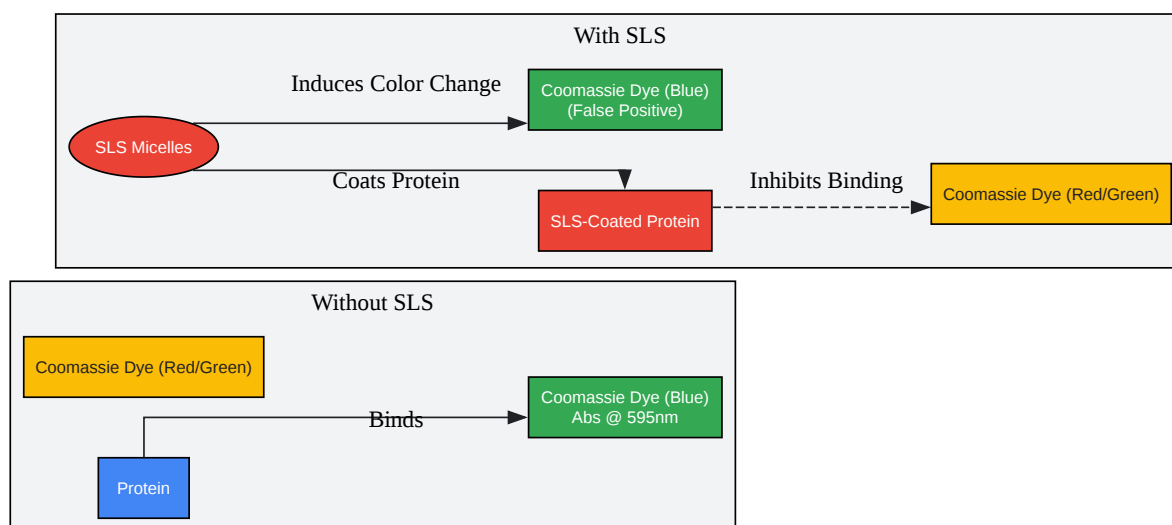
Procedure:

- Place your protein sample in a microcentrifuge tube on ice.
- Add an equal volume of 20% TCA (diluted from the 100% stock) to the protein sample to achieve a final TCA concentration of 10%.
- Vortex briefly and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully decant the supernatant.

- Wash the pellet by adding 500 μL of cold acetone and centrifuging at 14,000 x g for 5 minutes at 4°C. This step helps to remove residual TCA and SLS. Repeat the wash step if necessary.
- Air-dry the pellet for 5-10 minutes.
- Resuspend the pellet in a suitable volume of Bradford assay compatible buffer. Ensure the buffer has sufficient capacity to neutralize any remaining TCA.
- Perform the Bradford assay.

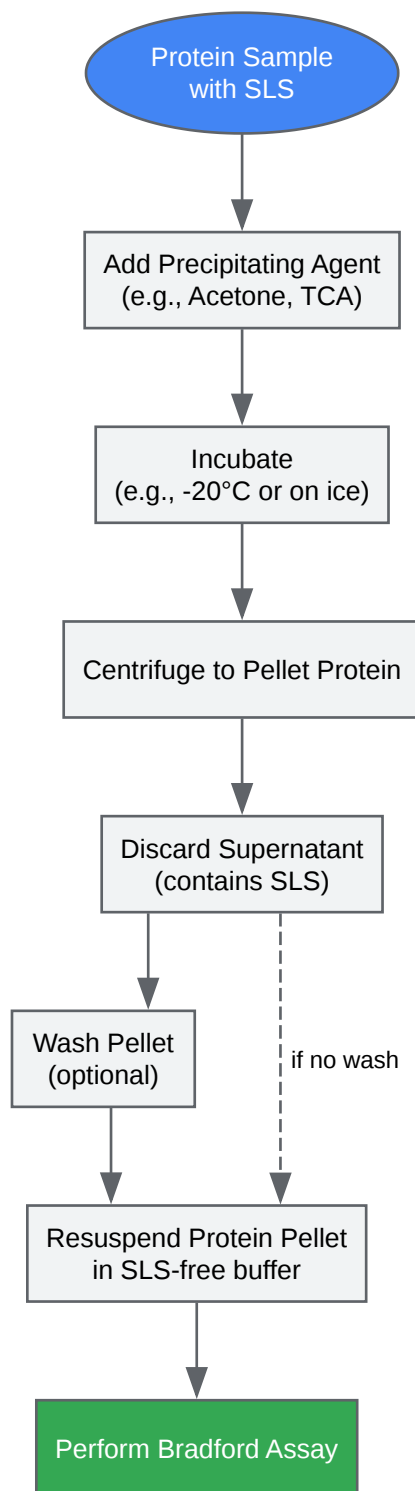
Visualizing the Workflow

The following diagrams illustrate the mechanism of SLS interference and the general workflow for its removal.



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Caption: Mechanism of SLS interference in the Bradford assay.



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- To cite this document: BenchChem. [Technical Support Center: Bradford Protein Assay & Sodium Lauryl Sulfate (SLS) Interference]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681900#sodium-lauryl-sulfate-interference-with-the-bradford-protein-assay>]

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